8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane
Description
The compound 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a pyridine ring, a piperidine ring, and a spirocyclic structure
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c32-25(31-15-10-26(11-16-31)33-17-18-34-26)20-8-13-30(14-9-20)23-21(7-4-12-27-23)24-28-22(29-35-24)19-5-2-1-3-6-19/h1-7,12,20H,8-11,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHGDHRZNOYBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and piperidine rings, and finally the formation of the spirocyclic structure. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases or as a diagnostic tool.
Industry
In industrial applications, This compound might be used as an intermediate in the synthesis of other valuable compounds or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane include other molecules that feature oxadiazole, pyridine, and piperidine rings, as well as spirocyclic structures. Examples include:
- (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine)
- (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine)
- (1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Uniqueness
What sets This compound apart is its combination of these structural features in a single molecule. This unique arrangement of functional groups and rings gives it distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
The compound 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features an azaspiro framework combined with an oxadiazole moiety and a piperidine ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 396.45 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various bacterial strains. In a comparative study, the minimum inhibitory concentration (MIC) of similar oxadiazole derivatives ranged from 10 to 50 µg/mL against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Oxadiazole Derivative A | 10 | S. aureus |
| Oxadiazole Derivative B | 25 | E. coli |
| Oxadiazole Derivative C | 50 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of the compound is promising. Studies involving similar piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities showed IC50 values ranging from 18.78 µM to 10.1 µM against liver carcinoma cell lines (HUH7), outperforming conventional chemotherapeutics like 5-Fluorouracil .
| Cell Line | Compound IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HUH7 | 10.1 | 5-Fluorouracil (20) |
| MCF7 | 15.0 | Doxorubicin (12) |
| HCT116 | 12.5 | Cisplatin (18) |
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes relevant to cancer progression and microbial resistance. For instance, oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells . The reported IC50 for TS inhibition by related compounds was found to be between 0.47 µM and 1.4 µM.
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of pathogens. The results indicated that compounds with a phenyl substituent exhibited superior activity against both gram-positive and gram-negative bacteria compared to their unsubstituted counterparts. -
Cytotoxicity Assessment
In vitro tests on HUH7 liver carcinoma cells revealed that several derivatives of the parent compound exhibited cytotoxicity levels significantly higher than traditional chemotherapeutics, suggesting potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
